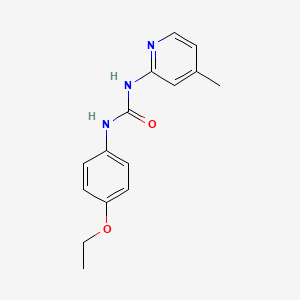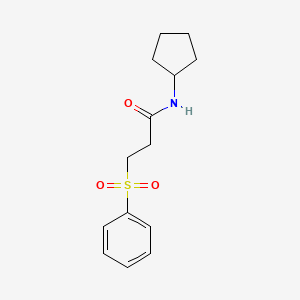
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea (EMPU) is a chemical compound that has shown great potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea induces cell cycle arrest and apoptosis. In neurons, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea protects against oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to be stable under various conditions, which makes it suitable for use in various experimental settings. However, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One potential direction is to study its potential applications in other fields of research, such as cardiovascular disease and diabetes. Another potential direction is to study the effects of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in vivo, using animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea and to identify potential targets for its use in various fields of research.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized using a method that involves the reaction of 4-ethoxyaniline with 4-methyl-2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at a temperature of 80-85°C for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied for its potential applications in various fields of research, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-6-4-12(5-7-13)17-15(19)18-14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWPNSQLZZXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5489427.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)

![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5489439.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)
![N-3-isoxazolyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5489482.png)

![ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)